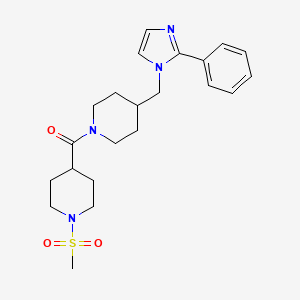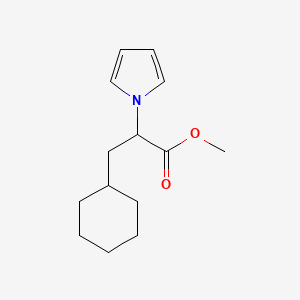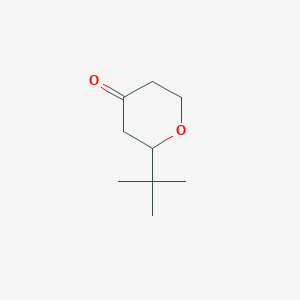
(1-(methylsulfonyl)piperidin-4-yl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The molecule also has a methylsulfonyl group and an imidazole ring, which are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, methylsulfonyl group, and imidazole ring would all contribute to the overall structure. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Imidazole derivatives, such as the compound , have been reported to exhibit significant antimicrobial potential . These compounds can be synthesized and tested against a variety of pathogens to determine their efficacy in inhibiting microbial growth. The potential for developing new antimicrobial drugs from this compound is promising, especially in the face of increasing antibiotic resistance.
Antioxidant Potential
The imidazole moiety within the compound structure has been associated with antioxidant properties . Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. This compound could be evaluated for its scavenging potential, possibly leading to the development of new antioxidant therapies.
Anti-Inflammatory Applications
Imidazole derivatives are known to possess anti-inflammatory activities . The compound could be investigated for its ability to modulate inflammatory pathways, which could be beneficial in the treatment of chronic inflammatory diseases.
COX-2 Inhibitors
The compound’s structural features suggest potential as a selective COX-2 inhibitor . COX-2 inhibitors are important in the treatment of pain and inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. This application could lead to the development of safer anti-inflammatory medications.
Antitumor Activity
Compounds with an imidazole core have been explored for their antitumor effects . The compound could be part of research efforts to discover new chemotherapeutic agents that target specific pathways involved in cancer progression.
Neurodegenerative Disease Treatment
Imidazole-containing compounds have been designed as selective inhibitors for enzymes like c-Jun-N-terminal Kinase 3 (JNK3) , which is a target for the treatment of neurodegenerative diseases. This compound could be explored for its potential
Direcciones Futuras
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve studying its mechanism of action, improving its synthesis, or testing it in more complex biological systems .
Mecanismo De Acción
Target of action
Imidazole-containing compounds are known to interact with a wide range of biological targets. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Imidazole-containing compounds can affect various biochemical pathways. For example, they can inhibit the synthesis of certain proteins or nucleic acids, or they can activate certain enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can also vary greatly. They are generally highly soluble in water and other polar solvents, which can affect their bioavailability .
Result of action
The molecular and cellular effects of imidazole-containing compounds can include changes in cell signaling, gene expression, and metabolic processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole-containing compounds .
Propiedades
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-30(28,29)26-14-9-20(10-15-26)22(27)24-12-7-18(8-13-24)17-25-16-11-23-21(25)19-5-3-2-4-6-19/h2-6,11,16,18,20H,7-10,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLQIVADJWXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(methylsulfonyl)piperidin-4-yl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)
![6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol](/img/structure/B2567222.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2567226.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567228.png)

![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone](/img/structure/B2567234.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2567235.png)


![1-(1,3-Thiazol-2-yl)-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one](/img/structure/B2567239.png)

![Methyl 2-amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2567241.png)